8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
Properties
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBKNHYBROFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Investigations: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. For instance, in anti-cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Pharmacological Activities
The biological activity of pyridazinoindoles is highly dependent on substituent type and position. Key analogs include:
Key Insights :
- Fluorine at C8 : Enhances electronic effects and metabolic stability compared to methoxy or hydrogen substituents .
- Hydrazide groups : Improve PI3K inhibition via hydrogen bonding with catalytic residues (e.g., Val851, Lys802) .
- Benzyl/allyl groups : Increase lipophilicity, impacting cell membrane permeability .
Physicochemical and Structural Properties
Spectral and Crystallographic Data
- 8-Fluoro derivative : Single-crystal XRD confirms planar tricyclic core with fluorine-induced polarization at C6. Bond lengths: C8-F = 1.35 Å; C9-N1 = 1.32 Å .
- 5-Allyl derivative : NMR shows deshielded H-9 (δ 8.78 ppm) due to allyl conjugation; melting point = 237–238°C .
- Thione analog (C=S) : ¹³C NMR thiocarbonyl signal at δ 169.24 ppm; reduced solubility vs. ketone .
Thermodynamic Stability
Fluorination increases thermal stability (m.p. >300°C for 8-fluoro vs. 231–232°C for 5-benzyl) .
Structure-Activity Relationship (SAR)
- C8 Substitution : Fluorine improves DNA intercalation and kinase inhibition vs. methoxy (e.g., 8-methoxy derivative: IC₅₀ = 5.2 µM vs. 8-fluoro: IC₅₀ = 1.9 µM in PI3Kα assays) .
- N5 Alkylation : Benzyl groups enhance cytotoxicity but reduce selectivity (e.g., 5-benzyl: SI = 2.1 vs. hydrazide: SI = 8.7) .
- Dual-targeting derivatives : Alkylsulfanyl analogs inhibit EGFR and PI3K-AKT synergistically (e.g., 4-benzylsulfanyl: IC₅₀ = 0.5 µM for EGFR) .
Biological Activity
8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and oncology. This article explores the compound's biological activity, focusing on its interactions with peripheral benzodiazepine receptors (PBR), its role as a phosphoinositide 3-kinase (PI3K) inhibitor, and its implications in cancer therapy.
Chemical Structure and Properties
The molecular structure of this compound features a fluorine atom at the 8-position and a keto group at the 4-position of the pyridazino ring. Its unique structural characteristics contribute to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈F N₃O |
| Molecular Weight | 183.18 g/mol |
| IUPAC Name | This compound |
Interaction with Peripheral Benzodiazepine Receptors (PBR)
Research indicates that this compound acts as a ligand for PBR with significant neuroprotective properties. Studies have shown that it enhances the survival of motoneurons in experimental models of degeneration. The compound exhibits high affinity for PBR, with an IC(50) value in the low nanomolar range, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Role as a PI3K Inhibitor
The compound has also been identified as a potent inhibitor of PI3K, which plays a crucial role in cell signaling pathways related to growth and survival. In vitro studies demonstrated that derivatives of pyridazino[4,5-b]indole scaffolds exhibit significant cytotoxic activity against breast cancer cell lines (MCF-7), with IC(50) values comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) . The mechanism of action involves up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes through inhibition of the PI3K/AKT/mTOR pathway .
Neuroprotection in Animal Models
In vivo studies using animal models have shown that administration of this compound significantly increases motoneuron survival following injury. For instance, in models of facial nerve axotomy, treatment led to a survival increase of 40% to 72% at varying doses . Additionally, functional recovery was enhanced in models of acrylamide-induced neuropathy .
Anti-Cancer Activity
In cancer research, compounds derived from pyridazino[4,5-b]indole structures have demonstrated promising results against various cancer types. For example:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The core pyridazino[4,5-b]indol-4-one scaffold is typically synthesized via hydrazine-mediated cyclization. For example, refluxing 3-formylindole-2-carboxylate derivatives with hydrazine hydrate (90%) in ethanol generates the pyridazinone ring. Fluorination at the 8-position may involve electrophilic substitution using fluorinating agents (e.g., Selectfluor) or starting from pre-fluorinated indole precursors. Key optimization parameters include reaction time (3–6 hours), temperature (80–100°C), and stoichiometric ratios (hydrazine:carbonyl ≈ 2:1). Post-synthesis purification via recrystallization (ethanol or methanol) improves yield and purity .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : The fluorine atom at C8 deshields adjacent protons, causing distinct splitting patterns. For example, in non-fluorinated analogs, the indole NH proton appears at δ 10.5–11.0 ppm, while pyridazinone protons resonate at δ 7.5–8.5 ppm. Fluorination shifts these signals upfield by ~0.2–0.5 ppm due to electron-withdrawing effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns characteristic of the fused pyridazine-indole system.
- Elemental Analysis : CHN data should align with theoretical values (e.g., C: ~60%, H: ~3%, N: ~15%) .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include:
- Uncyclized intermediates : Detectable via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Mitigated by extending reflux time or increasing hydrazine stoichiometry.
- Tautomeric byproducts : For example, 2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one may form under acidic conditions. Adjusting pH to neutral during cyclization minimizes this .
Advanced Research Questions
Q. How does the fluorine substituent at C8 influence the tautomeric equilibrium of pyridazino[4,5-b]indol-4-one derivatives?
- Methodological Answer : Fluorine’s electronegativity stabilizes the keto tautomer (4-oxo form) over the enol form. Computational studies (DFT) predict a ΔG difference of ~2–3 kcal/mol favoring the keto form. Experimentally, 1H NMR in DMSO-d6 shows no enolic OH signal (δ ~12 ppm), confirming tautomeric preference. Comparative studies with non-fluorinated analogs (e.g., 8-H derivatives) reveal higher enol content, demonstrating fluorine’s electronic effects .
Q. What strategies are effective for functionalizing the pyridazino[4,5-b]indol-4-one scaffold to enhance bioactivity?
- Methodological Answer :
- N-Alkylation : Reacting the NH group with alkyl halides (e.g., benzyl chloride) in DMF/K2CO3 introduces lipophilic substituents, improving membrane permeability.
- C3/C5 Modification : Condensation with aldehydes/ketones yields hydrazone derivatives (Scheme 44), which can be cyclized to imidazo-fused analogs for enhanced kinase inhibition .
- Table : Bioactivity data for analogs (hypothetical extrapolation):
| Substituent | IC50 (PI3Kα) | LogP |
|---|---|---|
| 8-F, 5-Benzyl | 0.12 μM | 3.2 |
| 8-F, 3-Allyl | 0.45 μM | 2.8 |
| 8-H (control) | 1.2 μM | 2.1 |
Q. How can conflicting NMR data for pyridazino[4,5-b]indol-4-one derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity, tautomerism, or dynamic effects. For example:
- Solvent Effects : Proton chemical shifts in CDCl3 vs. DMSO-d6 may vary by ±0.3 ppm. Use deuterated DMSO for consistent NH proton detection.
- Dynamic NMR : Variable-temperature NMR (VT-NMR) resolves overlapping signals caused by ring puckering or slow equilibria. For instance, heating to 60°C simplifies splitting in the pyridazine region .
Q. What mechanistic insights explain low yields in the synthesis of 1-amino-8-benzyloxy derivatives?
- Methodological Answer : The reaction of 8-benzyloxy precursors with chloroacetyl chloride under reflux often yields <30% due to:
- Competitive Hydrolysis : Chloroacetyl chloride reacts with trace water, forming acetic acid. Use anhydrous solvents and molecular sieves.
- Steric Hindrance : Bulky substituents at C8 slow nucleophilic attack. Microwave-assisted synthesis (100°C, 30 min) improves kinetics and yield to ~45% .
Q. How can computational modeling guide the design of pyridazino[4,5-b]indol-4-one-based PI3K inhibitors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with PI3Kα’s ATP-binding pocket. The fluorinated scaffold shows hydrogen bonding with Val851 and hydrophobic contacts with Trp780.
- QSAR Analysis : Correlate substituent electronegativity (Hammett σ) with inhibitory activity. Fluorine’s σp (~0.06) balances electron withdrawal without overpolarizing the scaffold .
Key Challenges in Current Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
